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molecular formula C25H22N2O2 B8529521 N,N'-Dicinnamoyl-2,4-Toluenediamine

N,N'-Dicinnamoyl-2,4-Toluenediamine

Cat. No. B8529521
M. Wt: 382.5 g/mol
InChI Key: OBQLDHYFNOZTFB-UHFFFAOYSA-N
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Patent
US04883653

Procedure details

In a 1 liter, 4 neck, flask equipped with a mechanical stirrer, thermometer, water condenser, and dropping funnel was placed 36.9 grams (0.3 moles) 2,4-toluenediamine, 48 grams pyridine, and 150 milliliters 1,4-dioxane. The flask and its contents were then cooled to 25° C. by means of an ice-water bath. To this cooled and stirred mixture was added by means of the dropping funnel a solution of 100 grams (0.6 moles) cinnamoyl chloride in 100 milliliters 1,4-dioxane. The addition required 0.5 hr. during which time the temperature of the flask and its contents was maintained between 25°-30° C. Upon completion of the addition the contents of the flask were allowed to stir at 25°-30° C. for an additional 0.5 hr. then poured into 500 milliliters of cold water which immediately caused the precipitation of light amber color solids. The solids were collected by suction filtration, partially dried, and recrystallized from 1,4-dioxane giving 98.0 grams (85.5% ) of light lemon color crystals. Recrystallization of this material from ethyl alcohol containing powdered charcoal gave 74 grams (64.6% yield) of pure white crystals which melted at 217°-219° C.
Quantity
36.9 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five
Yield
64.6%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:9])[C:2]([NH2:8])=[CH:3][C:4]([NH2:7])=[CH:5][CH:6]=1.N1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[C:16](Cl)(=[O:25])[CH:17]=[CH:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.[OH2:27]>O1CCOCC1>[C:11]([NH:8][C:2]1[C:1]([CH3:9])=[CH:6][CH:5]=[C:4]([NH:7][C:16](=[O:25])[CH:17]=[CH:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:3]=1)(=[O:27])[CH:12]=[CH:13][C:14]1[CH:15]=[CH:5][CH:6]=[CH:1][CH:2]=1

Inputs

Step One
Name
Quantity
36.9 g
Type
reactant
Smiles
C=1(C(=CC(=CC1)N)N)C
Step Two
Name
Quantity
48 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1 liter, 4 neck, flask equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
thermometer, water condenser, and dropping
CUSTOM
Type
CUSTOM
Details
funnel was placed
TEMPERATURE
Type
TEMPERATURE
Details
To this cooled
ADDITION
Type
ADDITION
Details
The addition required 0.5 hr
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
during which time the temperature of the flask and its contents was maintained between 25°-30° C
ADDITION
Type
ADDITION
Details
Upon completion of the addition the contents of the flask
STIRRING
Type
STIRRING
Details
to stir at 25°-30° C. for an additional 0.5 hr
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
the precipitation of light amber color solids
FILTRATION
Type
FILTRATION
Details
The solids were collected by suction filtration
CUSTOM
Type
CUSTOM
Details
partially dried
CUSTOM
Type
CUSTOM
Details
recrystallized from 1,4-dioxane giving 98.0 grams (85.5% ) of light lemon color crystals
CUSTOM
Type
CUSTOM
Details
Recrystallization of this material from ethyl alcohol containing powdered charcoal

Outcomes

Product
Name
Type
product
Smiles
C(C=CC1=CC=CC=C1)(=O)NC=1C(=CC=C(C1)NC(C=CC1=CC=CC=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 74 g
YIELD: PERCENTYIELD 64.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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